molecular formula C13H14N4.C2H4O2<br>C15H18N4O2 B12697350 3-(Phenylazo)toluene-2,6-diamine monoacetate CAS No. 84434-43-5

3-(Phenylazo)toluene-2,6-diamine monoacetate

Cat. No.: B12697350
CAS No.: 84434-43-5
M. Wt: 286.33 g/mol
InChI Key: JBJHXYMMZWGCIT-UHFFFAOYSA-N
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Description

3-(Phenylazo)toluene-2,6-diamine monoacetate is a chemical compound with the molecular formula C15H18N4O2. It is known for its unique structure, which includes a phenylazo group attached to a toluene-2,6-diamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylazo)toluene-2,6-diamine monoacetate typically involves the diazotization of aniline derivatives followed by coupling with toluene-2,6-diamine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylazo)toluene-2,6-diamine monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces corresponding amines .

Scientific Research Applications

3-(Phenylazo)toluene-2,6-diamine monoacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Phenylazo)toluene-2,6-diamine monoacetate involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can participate in electron transfer reactions, while the toluene-2,6-diamine moiety may interact with specific binding sites on proteins. These interactions can modulate various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylazo)toluene-2,6-diamine monoacetate is unique due to its combination of the phenylazo group and the toluene-2,6-diamine backbone.

Properties

CAS No.

84434-43-5

Molecular Formula

C13H14N4.C2H4O2
C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

acetic acid;2-methyl-4-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C13H14N4.C2H4O2/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10;1-2(3)4/h2-8H,14-15H2,1H3;1H3,(H,3,4)

InChI Key

JBJHXYMMZWGCIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N.CC(=O)O

Origin of Product

United States

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